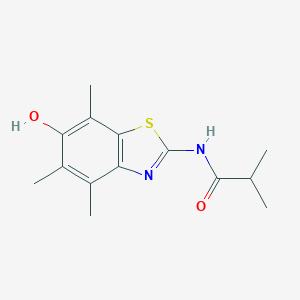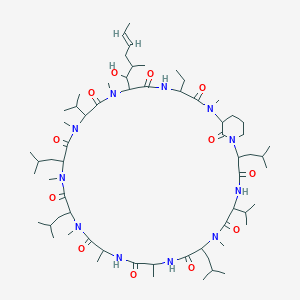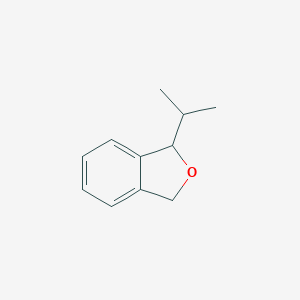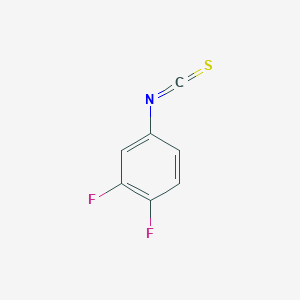
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as Ephenidine and is used in scientific research for its potential as a dissociative anesthetic and for its effects on the central nervous system. Ephenidine has been found to have a unique mechanism of action that makes it different from other dissociative anesthetics.
Mécanisme D'action
Ephenidine works by blocking the NMDA receptor, which is responsible for the regulation of glutamate in the brain. Glutamate is an important neurotransmitter that is involved in learning, memory, and cognition. When the NMDA receptor is blocked, the release of glutamate is inhibited, resulting in a decrease in neuronal activity. This leads to the dissociative effects that are characteristic of Ephenidine.
Effets Biochimiques Et Physiologiques
Ephenidine has been found to produce a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause respiratory depression. Ephenidine has also been found to produce sedative and anesthetic effects, as well as hallucinations and dissociative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ephenidine in lab experiments is its unique mechanism of action. Ephenidine has been found to have a different mechanism of action than other dissociative anesthetics, which makes it a valuable tool for studying the NMDA receptor and glutamate regulation. However, one of the limitations of using Ephenidine in lab experiments is its potential for abuse. Ephenidine is a controlled substance in many countries, and its use is strictly regulated.
Orientations Futures
There are several future directions for research on Ephenidine. One area of research is the development of new drugs that target the NMDA receptor. Ephenidine has been found to have potential as a treatment for depression and anxiety disorders, and further research in this area could lead to the development of new drugs that are more effective than current treatments. Another area of research is the study of the long-term effects of Ephenidine use. It is important to understand the potential risks associated with Ephenidine use, especially in the context of its potential as a treatment for depression and anxiety disorders.
Méthodes De Synthèse
Ephenidine is synthesized by the reaction of 2-bromoethyl ethyl ether with 3-methylpiperidine in the presence of sodium hydride. The resulting compound is then reacted with phenylmagnesium bromide to form Ephenidine. The synthesis method of Ephenidine is relatively simple, and the compound can be obtained in high yield.
Applications De Recherche Scientifique
Ephenidine is used in scientific research for its potential as a dissociative anesthetic. It has been found to produce effects similar to other dissociative anesthetics, such as ketamine and phencyclidine. Ephenidine has also been found to have potential as a treatment for depression and anxiety disorders. It is believed that Ephenidine works by blocking the NMDA receptor, which is responsible for the regulation of glutamate in the brain.
Propriétés
Numéro CAS |
125080-86-6 |
|---|---|
Nom du produit |
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine |
Formule moléculaire |
C16H26N2O |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
(3R,4S)-1-(2-ethoxyethyl)-3-methyl-2-phenylpiperidin-4-amine |
InChI |
InChI=1S/C16H26N2O/c1-3-19-12-11-18-10-9-15(17)13(2)16(18)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12,17H2,1-2H3/t13-,15+,16?/m1/s1 |
Clé InChI |
YWENPTPCTWCPKC-YISXUXMPSA-N |
SMILES isomérique |
CCOCCN1CC[C@@H]([C@H](C1C2=CC=CC=C2)C)N |
SMILES |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
SMILES canonique |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
Synonymes |
(3R,4S)-1-(2-ethoxyethyl)-3-methyl-2-phenyl-piperidin-4-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)







![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)
![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)
